Pd(II) tétrabenzoporphine méso-tétraphényl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

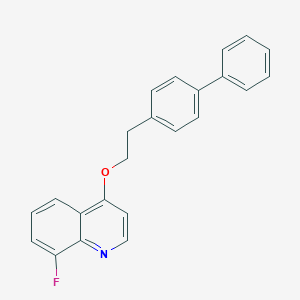

Pd(II) meso-tetraphenyl tetrabenzoporphine, also known as Pd(II) meso-tetraphenyl tetrabenzoporphine, is a useful research compound. Its molecular formula is C60H36N4Pd and its molecular weight is 919.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pd(II) meso-tetraphenyl tetrabenzoporphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pd(II) meso-tetraphenyl tetrabenzoporphine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Annihilation triplet-triplet et conversion ascendante des photons

Le Pd(II) tétrabenzoporphine méso-tétraphényl est un produit chimique spécialisé de porphyrine synthétique présentant des propriétés photophysiques liées à la conversion ascendante de l'énergie . Il absorbe la lumière rouge et peut être utilisé pour la conversion ascendante des photons par annihilation triplet-triplet .

Détection de l'oxygène

Le this compound a été rapporté comme étant un capteur d'oxygène phosphorescent . Il possède des propriétés photophysiques uniques et est utile pour la détection de l'oxygène .

Détection du monoxyde de carbone

De manière similaire à son application dans la détection de l'oxygène, le this compound peut également être utilisé pour la détection du monoxyde de carbone .

Détection du lactate

Le this compound a été incorporé dans un hydrogel pour la détection du lactate .

Production de réseaux métallo-organiques

Ce composé peut être utilisé pour la production de réseaux métallo-organiques pour la détection .

Mesure non invasive de la tension d'oxygène

Le this compound a été utilisé pour mesurer de manière non invasive la tension d'oxygène dans des dispositifs de bioencapsulation transplantés sous-cutanément .

Mécanisme D'action

Target of Action

Pd(II) meso-Tetraphenyl Tetrabenzoporphine is a synthetic porphyrin-based product . Its primary targets are related to photophysical properties and energy up-conversion . It has been reported to be a phosphorescent oxygen sensor , indicating its role in detecting and measuring oxygen levels.

Mode of Action

The compound interacts with its targets through its unique photophysical properties. It is involved in the process of energy up-conversion , a phenomenon where lower energy photons are converted into a single photon of higher energy . This interaction results in changes in the energy state of the system, enabling the detection and measurement of oxygen levels .

Biochemical Pathways

Its role in energy up-conversion and as an oxygen sensor suggests it may influence pathways related toenergy transfer and oxygen sensing .

Pharmacokinetics

As a research chemical, it is intended for use in a laboratory setting under the supervision of technically qualified personnel

Result of Action

The molecular and cellular effects of Pd(II) meso-Tetraphenyl Tetrabenzoporphine’s action are related to its role in energy up-conversion and oxygen sensing. By converting lower energy photons into higher energy ones, it can influence the energy state of the system . As an oxygen sensor, it can detect and measure oxygen levels, providing valuable information about the oxygen status in a given environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pd(II) meso-Tetraphenyl Tetrabenzoporphine. For instance, light exposure could impact its photophysical properties and energy up-conversion process . Furthermore, the compound should be stored at room temperature and protected from light to maintain its stability .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Cellular Effects

Given its role as a phosphorescent oxygen sensor , it may influence cell function by interacting with oxygen molecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its role as a phosphorescent oxygen sensor , it may exert its effects at the molecular level through binding interactions with oxygen molecules, potentially influencing enzyme activity and changes in gene expression.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pd(II) meso-tetraphenyl tetrabenzoporphine involves the reaction of meso-tetraphenylporphyrin with Pd(OAc)2 in the presence of a base followed by oxidation with DDQ.", "Starting Materials": ["meso-tetraphenylporphyrin", "Pd(OAc)2", "base", "DDQ"], "Reaction": ["Step 1: Dissolve meso-tetraphenylporphyrin and Pd(OAc)2 in a solvent such as chloroform or dichloromethane.", "Step 2: Add a base such as triethylamine or pyridine to the reaction mixture to deprotonate the porphyrin and activate the Pd(II) catalyst.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Add DDQ to the reaction mixture to oxidize the Pd(II) meso-tetraphenylporphyrin to Pd(II) meso-tetraphenyl tetrabenzoporphine.", "Step 5: Isolate the product by filtration or chromatography and purify as necessary." ] } | |

Numéro CAS |

119654-64-7 |

Formule moléculaire |

C60H36N4Pd |

Poids moléculaire |

919.4 g/mol |

Nom IUPAC |

palladium(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene |

InChI |

InChI=1S/C60H36N4.Pd/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2 |

Clé InChI |

WOKKIHAKMSHWEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pd+2] |

SMILES canonique |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pd+2] |

Synonymes |

Pd(II) meso-Tetraphenyl Tetrabenzoporphine ; Palladium meso-tetraphenyltetrabenzoporphyrin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)